2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one
Description
Properties
CAS No. |
88901-71-7 |
|---|---|
Molecular Formula |
C16H14INO3 |
Molecular Weight |
395.19 g/mol |
IUPAC Name |
2-iodo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14INO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3 |
InChI Key |
OICJOVVPVGCYCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)I)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethoxy-10-methylacridin-9(10H)-one
| Reagents & Conditions | Description |
|---|---|
| Starting materials | 2-bromobenzoic acid and 3,5-dimethoxyaniline derivatives |
| Reaction type | Ullmann condensation |
| Catalyst | Copper powder or copper salts |
| Base | Potassium carbonate |
| Solvent | Ethanol or DMSO |
| Temperature | Reflux (approx. 80-100 °C) |
| Cyclization | Polyphosphoric acid (PPA) at 100 °C |
This method yields the acridone core with methoxy groups at positions 1 and 3 and a methyl group at position 10.
Regioselective Iodination at the 2-Position
The iodination of acridones is challenging due to multiple reactive sites. The following approaches have been reported:
The use of N-iodosuccinimide or diiodohydantoin in the presence of triflic acid has been demonstrated to provide regioselective iodination at the 2-position of acridone derivatives, including methoxy-substituted analogs.
Mechanistic Insights and Regioselectivity
- The electrophilic aromatic substitution mechanism is favored at the 2-position due to electronic and steric factors.
- Methoxy groups at positions 1 and 3 activate the aromatic ring and direct electrophilic substitution ortho and para to themselves.
- The 2-position is ortho to the 1-methoxy group and less sterically hindered compared to other positions, favoring iodination there.
- Computational studies and density functional theory (DFT) calculations support this regioselectivity by showing favorable electron density and lower activation energy at the 2-position.
Representative Experimental Procedure
Example: Iodination of 1,3-dimethoxy-10-methylacridin-9(10H)-one
- Dissolve 1,3-dimethoxy-10-methylacridin-9(10H)-one (1 mmol) in dry dichloromethane (20 mL) under nitrogen atmosphere.
- Add triflic acid (0.1 mmol, 10 mol %) dropwise at 0 °C.
- Add diiodohydantoin (2 mmol) portionwise while stirring.
- Allow the reaction to warm to room temperature and stir for 1 hour.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one as a solid.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ullmann condensation & cyclization | 2-bromobenzoic acid, 3,5-dimethoxyaniline, Cu, K2CO3, PPA | Reflux in EtOH, 100 °C cyclization | 70-85 | Formation of acridone core |
| 2 | Electrophilic iodination | NIS or diiodohydantoin, TfOH | 0-30 °C, 1-2 h | 60-74 | Regioselective iodination at 2-position |
| 3 | Purification | Column chromatography | Silica gel, hexane/ethyl acetate | - | Isolate pure iodinated product |
Research Findings and Literature Support
- The Ullmann condensation followed by PPA cyclization is a well-established route for acridone synthesis, providing good yields and functional group tolerance.
- Regioselective iodination using N-iodosuccinimide or diiodohydantoin in acidic media has been reported with high selectivity and moderate to good yields in acridone and related aromatic systems.
- The use of triflic acid as a catalyst enhances electrophilic substitution efficiency and regioselectivity by activating the iodine source and the aromatic ring.
- Spectral data (LC-MS, NMR) confirm the structure and purity of the iodinated acridone derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols, amines, or cyanides under appropriate conditions.
Major Products
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one involves its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation. The compound may also interact with specific enzymes and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one with other acridinone derivatives, focusing on substituent effects, physical properties, and spectral data.
Substituent Variations and Physical Properties
Key Observations :
- Halogen Effects: Halogenated derivatives (e.g., 2c, 2d) exhibit higher molecular weights and melting points compared to non-halogenated analogs. The iodine substituent in the target compound introduces significant molecular weight but lacks reported thermal data.
- Methoxy Groups : Methoxy substituents (e.g., 1,3-dimethoxy in ) enhance solubility in polar solvents but reduce reactivity compared to hydroxyl groups.
- Alkyl Chain Variations: Ethyl substitution at position 10 (e.g., 10-Ethyl-2-methoxyacridinone) increases steric hindrance compared to methyl groups .
Spectral Data Comparison
Nuclear Magnetic Resonance (NMR)
- This compound: No direct NMR data provided, but iodine’s electronegativity is expected to deshield nearby protons, causing downfield shifts in ¹H NMR.
- 7-Fluoro-1,3-diphenylacridinone (2c): Aromatic protons show characteristic splitting patterns due to fluorine’s coupling (³J ~8–10 Hz) .
- 1,3-Dimethoxy-10-methylacridinone: Methoxy groups resonate as singlets near δ 3.8–4.0 ppm in ¹H NMR, while carbonyl carbons appear near δ 180 ppm in ¹³C NMR .
Infrared (IR) Spectroscopy
- All acridinones exhibit strong carbonyl (C=O) stretches near 1670–1700 cm⁻¹ .
- Methoxy groups show symmetric and asymmetric C-O-C stretches between 1200–1300 cm⁻¹ .
Biological Activity
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.19 g/mol. The compound features an acridine core substituted with iodine and methoxy groups, which significantly influence its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Acridine derivatives, including this compound, have shown potential as anticancer agents. They can intercalate DNA and inhibit topoisomerases, leading to disrupted DNA replication and transcription processes. Studies have indicated that such compounds can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some acridine derivatives exhibit antimicrobial activity against a range of pathogens. The presence of halogen atoms (like iodine) often enhances this activity by increasing the lipophilicity of the compound, facilitating membrane penetration.
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer progression or microbial growth, although detailed studies are required to elucidate these pathways.
Case Studies
A recent study explored the cytotoxic effects of various acridine derivatives on cancer cell lines. The findings indicated that this compound exhibited significant inhibitory effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values comparable to established chemotherapeutics .
In Vitro Studies
In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest a mechanism where the compound not only disrupts cellular proliferation but also promotes programmed cell death .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 4.5 | DNA intercalation and apoptosis |
| Anticancer | HeLa | 6.0 | Topoisomerase inhibition |
| Antimicrobial | E. coli | 15.0 | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
